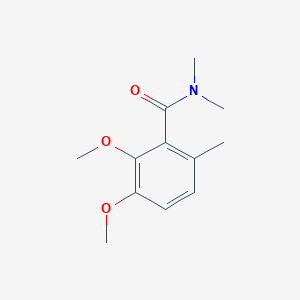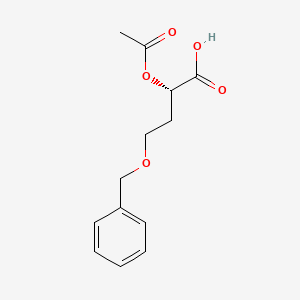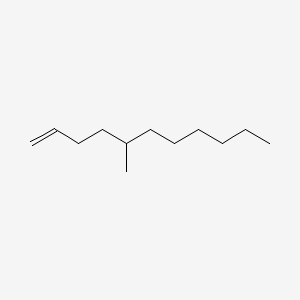![molecular formula C18H13N3O3S B12545310 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid CAS No. 144169-89-1](/img/structure/B12545310.png)
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid is an organic compound belonging to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains an amino group and the other a sulfonic acid group. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of a primary aromatic amine, such as 5-aminoacenaphthylene, using nitrous acid generated in situ from sodium nitrite and a strong acid like hydrochloric acid . The resulting diazonium salt is then coupled with benzene-1-sulfonic acid under alkaline conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified through recrystallization or other suitable methods to remove impurities and achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with biological molecules through the azo group. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function . This interaction can affect various cellular pathways and processes, making it useful in biological staining and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid is unique due to its specific structural features, such as the presence of the acenaphthylene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific dye characteristics and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
144169-89-1 |
|---|---|
Molekularformel |
C18H13N3O3S |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
4-[(5-aminoacenaphthylen-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H13N3O3S/c19-18-15-3-1-2-11-4-5-12(17(11)15)10-16(18)21-20-13-6-8-14(9-7-13)25(22,23)24/h1-10H,19H2,(H,22,23,24) |
InChI-Schlüssel |
NVTSSYRBFFYTCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CC(=C(C3=C1)N)N=NC4=CC=C(C=C4)S(=O)(=O)O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



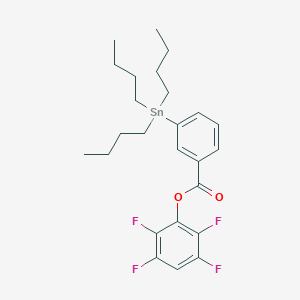

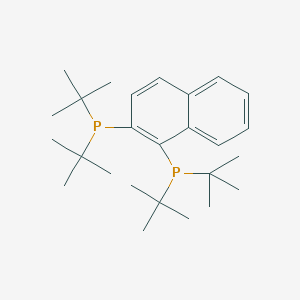
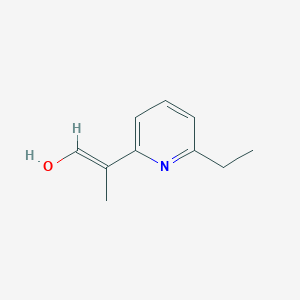
![4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12545256.png)
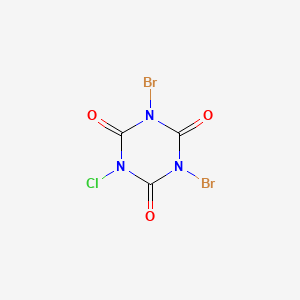
![[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12545271.png)

![3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B12545285.png)
